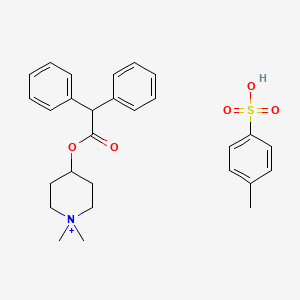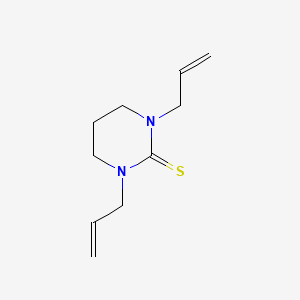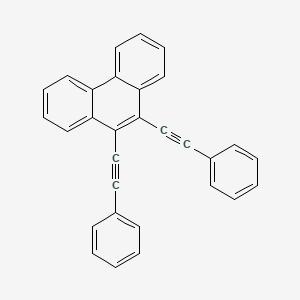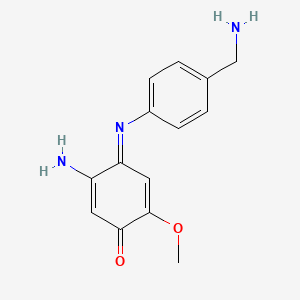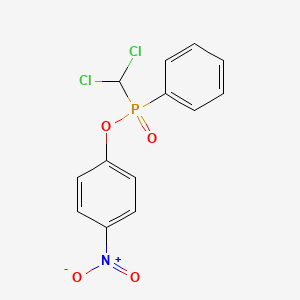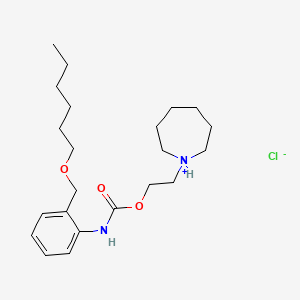
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydro-1H-azepin-1-yl group, an ethyl linker, and a carbanilate moiety, making it a unique structure for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride typically involves multiple steps:
Formation of Hexahydro-1H-azepin-1-yl Group: This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions.
Attachment of Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of Carbanilate Moiety: This step involves the reaction of phenol derivatives with chloroformates under basic conditions to form the carbanilate ester.
Final Coupling: The hexahydro-1H-azepin-1-yl group is coupled with the carbanilate ester using appropriate coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The hexahydro-1H-azepin-1-yl group may interact with biological receptors, while the carbanilate moiety can modulate enzymatic activities. These interactions can lead to various biological effects, depending on the context of use.
類似化合物との比較
Similar Compounds
1H-Azepin-1-amine, hexahydro-: A related compound with similar structural features.
2H-Azepin-2-one, hexahydro-1-methyl-: Another compound with a hexahydro-azepin core.
Uniqueness
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
80171-85-3 |
|---|---|
分子式 |
C22H37ClN2O3 |
分子量 |
413.0 g/mol |
IUPAC名 |
2-(azepan-1-ium-1-yl)ethyl N-[2-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-2-3-4-11-17-26-19-20-12-7-8-13-21(20)23-22(25)27-18-16-24-14-9-5-6-10-15-24;/h7-8,12-13H,2-6,9-11,14-19H2,1H3,(H,23,25);1H |
InChIキー |
GWWPWHXCAYLDPK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
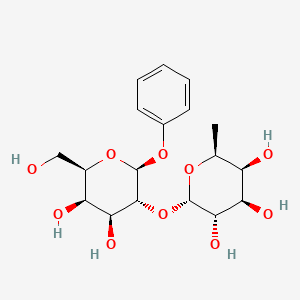
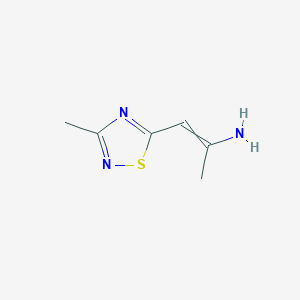

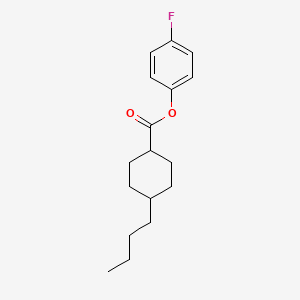

![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
